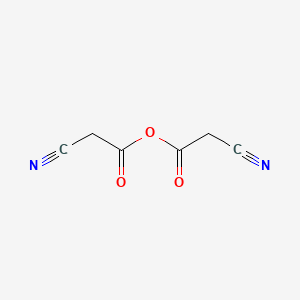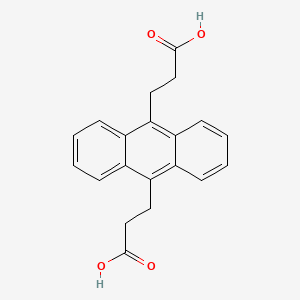
9,10-Anthracenedipropanoic acid
Overview
Description
9,10-Anthracenedipropanoic acid, also known as α9,α10-dicarboxy- or 9,10-Anthracenedicarboxylic acid, is a compound with the molecular formula C22H18O8 . It is soluble in DMSO and has a larger conjugating π-system that enables the development of fluorescent materials .
Molecular Structure Analysis
The molecular structure of 9,10-Anthracenedipropanoic acid is characterized by a molecular formula of C22H18O8 . The compound has a molar mass of 410.38, a predicted density of 1.527±0.06 g/cm3, a melting point of >300 °C, and a predicted boiling point of 745.4±60.0 °C .Chemical Reactions Analysis
In a study, 9,10-Anthracenedipropanoic acid (ABDA) was selected as the 1 O2 indicator . The compound exhibited good 1 O2 generation ability under white light (400–800 nm, 60 mW cm −2) irradiation .Scientific Research Applications
Photodynamic Therapy
3,3’-(Anthracene-9,10-diyl)dipropanoic acid: has been utilized in medical applications such as photodynamic therapy . This therapy involves the use of light-sensitive compounds that, upon activation by light, produce reactive oxygen species that can kill cancer cells, bacteria, or other pathogens.
Synthesis of Bioactive Natural Products
This compound can react with secondary metabolic pathways to produce bioactive natural products. Some of these products, like juglone, rose-oxide, or artemisinin, have commercial interests due to their therapeutic properties .
Development of Metal Organic Frameworks (MOFs)
The compound has potential use in the formation of highly porous nanotubular and ultramicroporous metal-organic frameworks. These MOFs have greener applications such as hydrogen storage, methane storage, and gas separation, which are crucial for sustainable energy solutions .
Organic Synthesis
As a versatile organic compound, 9,10-Anthracenedipropanoic acid can be used as a building block in organic synthesis. Its anthracene core can be functionalized to create a variety of complex molecules for pharmaceuticals and materials science .
Fluorescent Probes
Due to the fluorescent nature of anthracene, this compound can be employed in the design of fluorescent probes. These probes can be used for imaging and diagnostic purposes in biological systems, allowing researchers to track biological processes in real-time .
Chemical Sensing
9,10-Anthracenedipropanoic acid: can be incorporated into chemical sensors. These sensors can detect the presence of specific ions or molecules, making it valuable for environmental monitoring and industrial process control .
Mechanism of Action
Target of Action
The primary target of 3,3’-(Anthracene-9,10-diyl)dipropanoic acid, also known as 9,10-Anthracenedipropanoic acid, is singlet oxygen . Singlet oxygen is a high-energy form of oxygen that plays a crucial role in various biological and chemical reactions.
Mode of Action
3,3’-(Anthracene-9,10-diyl)dipropanoic acid acts as a singlet oxygen sensitizer . This means it enhances the generation of singlet oxygen, thereby increasing the efficiency of reactions involving singlet oxygen.
Pharmacokinetics
Its solubility, stability, and other physicochemical properties such as melting point (244 °c), boiling point (5960±300 °C predicted), and density (1312±006 g/cm3 predicted) can influence its bioavailability .
Safety and Hazards
properties
IUPAC Name |
3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHANASDXMZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991700 | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedipropanoic acid | |
CAS RN |
71367-28-7 | |
| Record name | 9,10-Anthracenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071367287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



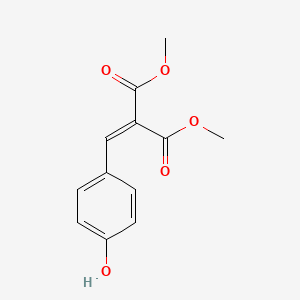
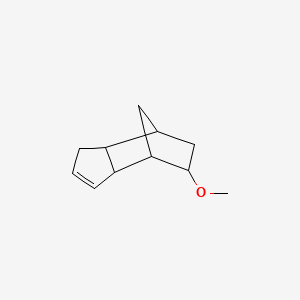
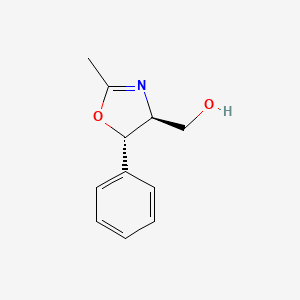

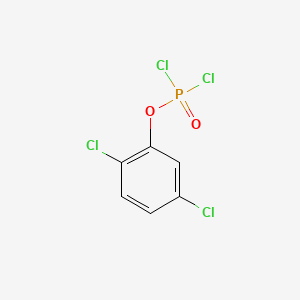
![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)
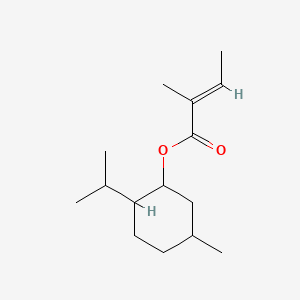


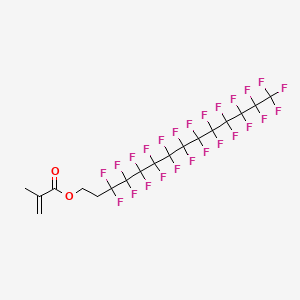
![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)


